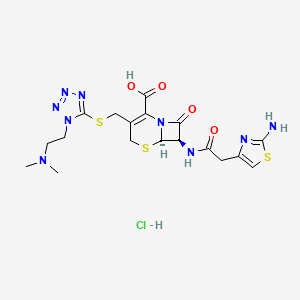
Sudan black B
Vue d'ensemble
Description
Sudan Black B is a dye that is commonly used for staining a wide range of lipids, including phospholipids and neutral triglycerides . It is non-fluorescent and thermally stable, allowing it to be used in environments with light . It is also used to stain older blood or bone marrow smears .
Synthesis Analysis
Sudan Black B contains two main components, SSB-I and SSB-II . Their chemical structures were determined using various methods such as two-dimensional thin-layer chromatography, column chromatography, absorption, IR, mass, H1-NMR, and C13-NMR spectroscopy, and were proved by alternate synthesis .
Molecular Structure Analysis
The molecular formula of Sudan Black B is C29H24N6 . It contains two main components, SSB-I and SSB-II . SSB-I has been found to be 2,3-dihydro-2,2-dimethyl-4-[(4-phenylazo-l-naphthalenyl)-azo]-lH-perimidine. For SSB-II, the known structure is 2,3-dihydro-2,2-dimethyl-6-[(4-phenylazo-l-naphthalenyl)-azo]-lH-perimidine .
Chemical Reactions Analysis
Sudan Black B is a slightly basic dye that combines with the acidic groups in lipid compounds, hence staining the phospholipids, lipoproteins, and triglycerides found in the staining specimen .
Physical And Chemical Properties Analysis
Sudan Black B is a red powder with a melting point of 156–158 °C . It is used to color nonpolar substances such as wax, grease, fats, oils, hydrocarbons, and acrylic emulsions .
Applications De Recherche Scientifique
Staining of Lipofuscin
Sudan Black B (SBB) is a specific histochemical stain for lipofuscin . Lipofuscin is an aggregate of oxidized proteins, lipids, and metals that is related to many ageing processes . The SBB stain is highly specific for the visualization of senescent cells .
Detection of Senescent Cells
SBB staining can detect senescent cells in any material, irrespective of its preparation . This provides unique advantages in understanding physiological processes and the pathophysiology of various diseases .
Estimation of Therapeutic Interventions
The SBB method can be used to estimate the response to therapeutic interventions . This is crucial in monitoring and assessing the outcome of applied therapies .
Staining of Fats and Lipids
Sudan Black B is used in the staining of fats and fat droplets . It stains fats and lipids blue-black .
Fingerprint Enhancement
Sudan Black B is used in fingerprint enhancement . It helps in detecting fats present in the fingerprints .
Study of Hematological Disorders
Sudan Black B is used in the study of hematological disorders . It helps in the detection and analysis of fats and lipids associated with these disorders .
Staining of Chromosomes, Golgi Bodies, and Leukocyte Granules
Sudan Black B is not specific for lipids like other Sudan dyes, hence it can also be used to stain chromosomes, Golgi bodies, and leukocyte granules .
Staining of Triglycerides and Lipids of Some Lipoproteins
Sudan Black B is utilized in staining triglycerides and lipids off some lipoproteins . This helps in the detection and analysis of these compounds .
Mécanisme D'action
Target of Action
Sudan Black B (SBB) is a fat-soluble diazo dye that has a high affinity for neutral fats and lipids . It is primarily used for staining lipids, lipoproteins, and triglycerides in biological samples . The primary targets of SBB are the lipid compounds present in the tissue sections .
Mode of Action
The mode of action of SBB involves primarily physical processes. The dye is dissolved in a lipid solvent, and sections are treated with the dye-solvent solution . The dye is more soluble in the lipid in the tissue section than in the original solvent, causing the dye to move out of the solvent and color the tissue lipid . This process is largely driven by boundary-surface adsorption .
Biochemical Pathways
Instead, it stains lipids such as sterols, neutral fats, and phospholipids, which are present in azurophilic and secondary granules of myelocytic cells, and lysosomal granules of monocytic cells . The staining becomes more intense as cells mature from myeloblast to mature forms .
Pharmacokinetics
It is known that the dye is more soluble in lipids than in its original solvent, which influences its distribution in tissue sections .
Result of Action
The result of SBB action is the production of black and granular pigment indicating a positive reaction . Lipids present in azurophilic and secondary granules of myelocytic cells, and lysosomal granules of monocytic cells are stained by SBB . The staining becomes more intense as cells mature from myeloblast to mature forms .
Action Environment
The action of SBB is influenced by the environment in which it is used. For instance, the dye is more soluble in the lipid in the tissue section than in the original solvent, which influences its staining action . Additionally, SBB is nonfluorescent, allowing it to be used in an environment with light . It is also a thermally stable dye .
Safety and Hazards
Orientations Futures
Sudan Black B staining is a promising approach for the separation and characterization of serum lipoproteins, which is beneficial to screen potential predictors of coronary artery disease . It is also used to detect senescent cells, providing unique advantages in understanding physiological processes and the pathophysiology of various diseases .
Propriétés
IUPAC Name |
(2,2-dimethyl-1,3-dihydroperimidin-6-yl)-(4-phenyldiazenylnaphthalen-1-yl)diazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N6/c1-29(2)30-26-14-8-13-22-25(17-18-27(31-29)28(22)26)35-34-24-16-15-23(20-11-6-7-12-21(20)24)33-32-19-9-4-3-5-10-19/h3-18,30-31H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUVUDODLRLVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC=C6)C=CC=C3N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052091 | |
| Record name | C.I. Solvent Black 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
| Record name | Sudan Black B | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17781 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sudan black B | |
CAS RN |
4197-25-5 | |
| Record name | Sudan Black | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4197-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CI 26150 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004197255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sudan black B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Perimidine, 2,3-dihydro-2,2-dimethyl-6-[2-[4-(2-phenyldiazenyl)-1-naphthalenyl]diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Black 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-2,2-dimethyl-6-[[1-naphthyl-4-(phenylazo)]azo]-1H-perimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLVENT BLACK 3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YDL1Q990E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















